Cas no 1705507-93-2 (7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane)

7-(2-Fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane is a structurally distinct thiazepane derivative featuring a fluorophenyl and methoxybenzoyl substitution pattern. This compound is of interest in medicinal chemistry due to its potential as a scaffold for modulating biological activity, particularly in central nervous system (CNS) targets. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the methoxybenzoyl group contributes to selective receptor interactions. Its unique thiazepane core offers conformational flexibility, enabling optimization for pharmacokinetic properties. Researchers may explore its utility in developing novel therapeutics, leveraging its balanced lipophilicity and electronic effects for improved drug-like characteristics. Further studies are warranted to elucidate its pharmacological profile.
7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane structure
1705507-93-2 structure
Product Name:7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane
CAS No:1705507-93-2
MF:C19H20FNO2S
MW:345.431007385254
CID:5366439
Update Time:2025-08-03

7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane Chemical and Physical Properties

Names and Identifiers

    • [7-(2-Fluorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl](3-methoxyphenyl)methanone
    • 7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane
    • Inchi: 1S/C19H20FNO2S/c1-23-15-6-4-5-14(13-15)19(22)21-10-9-18(24-12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3
    • InChI Key: PBPYESJNLWJART-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=CC=CC=C2F)SCC1)(C1=CC=CC(OC)=C1)=O

7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane Pricemore >>

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Additional information on 7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane

Comprehensive Overview of 7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane (CAS No. 1705507-93-2)

The compound 7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane (CAS No. 1705507-93-2) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a thiazepane core with fluorophenyl and methoxybenzoyl substituents, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential as a scaffold for designing novel therapeutic agents, given its balanced lipophilicity and hydrogen-bonding capabilities.

In recent years, the demand for fluorinated compounds like 7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane has surged due to their enhanced metabolic stability and bioavailability. Fluorine incorporation is a hot topic in drug design, as evidenced by the rise in AI-driven molecular optimization queries and SAR (Structure-Activity Relationship) studies. This compound’s methoxybenzoyl moiety further adds to its appeal, as such groups are often associated with improved binding affinity to target proteins, a trend frequently highlighted in computational chemistry forums and high-throughput screening discussions.

The thiazepane ring in CAS No. 1705507-93-2 is a seven-membered heterocycle containing sulfur and nitrogen, a feature that aligns with current explorations into saturated heterocycles for CNS drug development. This structural motif is increasingly studied in the context of neuropharmacology, where researchers investigate its conformational flexibility and potential to cross the blood-brain barrier. Online searches for "thiazepane derivatives in neurology" or "fluorophenyl compounds in drug design" reflect growing academic and industrial curiosity.

Synthetic routes to 7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane often involve multi-step organic transformations, including Pd-catalyzed cross-coupling and reductive amination, techniques frequently discussed in green chemistry circles. The compound’s 3-methoxybenzoyl group, for instance, can be introduced via Friedel-Crafts acylation, a reaction optimized in recent microwave-assisted synthesis studies. Such methodologies resonate with the broader push for sustainable synthesis, a recurring theme in pharmaceutical manufacturing debates.

From an analytical perspective, CAS No. 1705507-93-2 is characterized by techniques like HPLC-MS and NMR spectroscopy, with particular emphasis on its 19F-NMR signals due to the fluorine atom. These methods are staples in quality control workflows, a subject of high traffic in analytical chemistry blogs and QC/QA forums. The compound’s chromatographic purity is another focal point, especially for researchers querying "HPLC method development for fluorinated heterocycles."

Beyond its synthetic and analytical aspects, 7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane is explored for its pharmacophore potential. Computational models suggest its ability to interact with GPCRs (G-Protein Coupled Receptors), a protein family dominating drug target searches. This aligns with industry trends toward fragment-based drug discovery, where such scaffolds are prized for their modularity. Notably, the fluorophenyl group’s role in π-stacking interactions is a recurring subtopic in molecular docking seminars.

In summary, 7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane (CAS No. 1705507-93-2) exemplifies the intersection of medicinal chemistry and modern drug design. Its structural features cater to contemporary interests in fluorine chemistry, heterocyclic diversity, and targeted therapeutics, making it a compound of enduring relevance in both academic and industrial research landscapes.

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